3-Chloroprop-1-ene-2-sulfonic acid
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Overview
Description
3-Chloroprop-1-ene-2-sulfonic acid is an organic compound with the molecular formula C₃H₅ClO₃S. It is a sulfonic acid derivative that features a chlorine atom attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroprop-1-ene-2-sulfonic acid typically involves the chlorination of propene derivatives followed by sulfonation. One common method includes the reaction of allyl chloride with sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the oxychlorination of propylene, followed by sulfonation. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroprop-1-ene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonyl compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chlorine atom under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfonates, and sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Chloroprop-1-ene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is utilized in biochemical assays and as a labeling agent for biomolecules.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloroprop-1-ene-2-sulfonic acid exerts its effects involves the interaction of its sulfonic acid group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of stable sulfonate esters or amides, which are crucial in many biochemical and industrial processes .
Comparison with Similar Compounds
3-Chloroprop-2-ene-1-sulfonyl chloride: This compound is similar in structure but features a sulfonyl chloride group instead of a sulfonic acid group.
Allyl chloride: A simpler compound with a similar propene backbone but lacking the sulfonic acid functionality.
Uniqueness: 3-Chloroprop-1-ene-2-sulfonic acid is unique due to its combination of a reactive chlorine atom and a sulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
Molecular Formula |
C3H5ClO3S |
---|---|
Molecular Weight |
156.59 g/mol |
IUPAC Name |
3-chloroprop-1-ene-2-sulfonic acid |
InChI |
InChI=1S/C3H5ClO3S/c1-3(2-4)8(5,6)7/h1-2H2,(H,5,6,7) |
InChI Key |
DMNXWOHIXLINFW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCl)S(=O)(=O)O |
Origin of Product |
United States |
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